molecular formula C23H20N2O2 B4891047 4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzamide

4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzamide

Cat. No.: B4891047
M. Wt: 356.4 g/mol
InChI Key: RJABICYMRVVVBS-UHFFFAOYSA-N
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Description

4-[(2,2-Diphenylcyclopropanecarbonyl)amino]benzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with two phenyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzamide typically involves the condensation of 2,2-diphenylcyclopropanecarboxylic acid with 4-aminobenzamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(2,2-Diphenylcyclopropanecarbonyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(2,2-Diphenylcyclopropanecarbonyl)amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenylacetamide
  • N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
  • N-(4-(tert-butylamino)phenyl)acetamide

Comparison: 4-[(2,2-Diphenylcyclopropanecarbonyl)amino]benzamide is unique due to its cyclopropane ring with two phenyl groups, which imparts distinct steric and electronic properties. This makes it different from other benzamide derivatives that may lack such structural features, leading to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c24-21(26)16-11-13-19(14-12-16)25-22(27)20-15-23(20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJABICYMRVVVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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